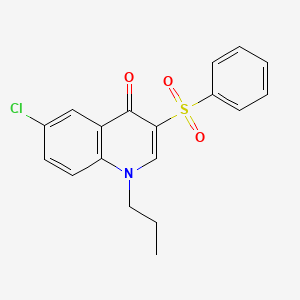

3-(Benzenesulfonyl)-6-chloro-1-propyl-1,4-dihydroquinolin-4-one

Description

3-(Benzenesulfonyl)-6-chloro-1-propyl-1,4-dihydroquinolin-4-one is a quinolinone derivative characterized by a 1,4-dihydroquinolin-4-one core substituted with a benzenesulfonyl group at position 3, a chlorine atom at position 6, and a propyl chain at position 1. Structural characterization of such compounds often employs crystallographic tools like SHELX for refinement , ORTEP-3 for graphical representation , and WinGX for crystallographic data processing .

Properties

IUPAC Name |

3-(benzenesulfonyl)-6-chloro-1-propylquinolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClNO3S/c1-2-10-20-12-17(24(22,23)14-6-4-3-5-7-14)18(21)15-11-13(19)8-9-16(15)20/h3-9,11-12H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAPHDMXMGJZXTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C(C(=O)C2=C1C=CC(=C2)Cl)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-6-chloro-1-propyl-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.

Introduction of the Chlorine Atom: Chlorination of the quinoline core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

Attachment of the Propyl Group: The propyl group can be introduced through alkylation reactions using propyl halides in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity of the final product. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-6-chloro-1-propyl-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinoline N-oxides.

Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Amine derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent. Notably, studies have shown that derivatives of 1,4-dihydroquinoline compounds exhibit significant activity against various biological targets.

Key Findings:

- Enzyme Inhibition: Research indicates that certain derivatives of 3-(benzenesulfonyl)-6-chloro-1-propyl-1,4-dihydroquinolin-4-one demonstrate inhibitory effects on enzymes such as monoamine oxidase (MAO) and butyrylcholinesterase (BuChE), which are relevant in the treatment of neurodegenerative diseases like Alzheimer's. Specifically, compounds with structural similarities have shown promising results in binding to active sites of these enzymes .

- Neuroprotective Effects: The ability of this compound to penetrate the blood-brain barrier (BBB) positions it as a candidate for further research in neuroprotective therapies. It has been suggested that compounds with similar structures may help mitigate symptoms associated with depression and cognitive decline .

Neuropharmacology

In neuropharmacological studies, the compound's potential to act on neurotransmitter systems has been explored.

Case Studies:

- Animal Models: In forced swim tests conducted on rodents, compounds related to this compound demonstrated reduced immobility times, indicating antidepressant-like effects. This suggests that the compound may influence serotonergic and dopaminergic pathways crucial for mood regulation .

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated.

Research Insights:

- Bacterial Inhibition: Studies have evaluated the compound against various bacterial strains, including Gram-positive and Gram-negative bacteria. Results indicate moderate to high antibacterial activity compared to standard antibiotics like ciprofloxacin. These findings suggest its potential use in developing new antimicrobial agents .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-6-chloro-1-propyl-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways and the suppression of disease progression.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Variations

The 1,4-dihydroquinolin-4-one scaffold is a common feature among analogues, but substituents significantly influence properties. Key comparisons include:

Aroyl-Substituted Analogues

- Compound 97: 3-((6-Methoxy)naphthalene-2-carbonyl)-1-pentyl-1,4-dihydroquinolin-4-one Substituent: 6-Methoxy naphthalene-2-carbonyl group Molecular Weight: 400 g/mol (LC-MS, MH+) Synthesis: Purified via TLC (dichloromethane/methanol 98:2), 25% yield .

- Compound 98: 3-(Anthracene-9-carbonyl)-1-pentyl-1,4-dihydroquinolin-4-one Substituent: Anthracene-9-carbonyl group Molecular Weight: 420 g/mol (LC-MS, MH+) Synthesis: Purified similarly to Compound 97, 25% yield .

Target Compound : 3-(Benzenesulfonyl)-6-chloro-1-propyl-1,4-dihydroquinolin-4-one

- Substituent: Benzenesulfonyl group

- Alkyl Chain: Propyl (vs. pentyl in Compounds 97/98)

- Unique Feature: Chlorine at position 6 enhances electronegativity.

Functional Group Impact

- Sulfonyl vs. Sulfonyl groups may improve solubility in polar solvents due to their hydrophilic nature, whereas bulky aroyl groups (e.g., anthracene in Compound 98) increase lipophilicity .

Alkyl Chain Length :

- The propyl chain in the target compound vs. pentyl in analogues may reduce lipophilicity, affecting membrane permeability and metabolic stability.

Implications of Structural Differences

- Biological Activity : Sulfonyl groups may enhance binding to targets like enzymes or receptors through polar interactions, whereas aroyl groups could favor hydrophobic binding pockets.

- Physicochemical Properties : The shorter propyl chain in the target compound may reduce logP values compared to pentyl-substituted analogues, influencing bioavailability.

Biological Activity

3-(Benzenesulfonyl)-6-chloro-1-propyl-1,4-dihydroquinolin-4-one is a synthetic organic compound belonging to the quinolone class, which is recognized for its diverse biological activities, including antibacterial, antiviral, and anticancer properties. The unique structural features of this compound, such as the benzenesulfonyl group and the chlorine atom, contribute to its enhanced chemical reactivity and potential biological efficacy.

Chemical Structure and Properties

The compound can be described by the following IUPAC name: 3-(benzenesulfonyl)-6-chloro-1-propylquinolin-4-one . Its molecular formula is , and it has a molecular weight of approximately 357.85 g/mol. The presence of the chlorine atom and sulfonyl group enhances its solubility and reactivity, making it a candidate for various biological applications.

| Property | Value |

|---|---|

| IUPAC Name | 3-(benzenesulfonyl)-6-chloro-1-propylquinolin-4-one |

| Molecular Formula | |

| Molecular Weight | 357.85 g/mol |

| Melting Point | Not specified |

The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes involved in cellular processes. For instance, it is believed to target topoisomerases, which play a crucial role in DNA replication and repair. Inhibition of these enzymes can lead to DNA damage accumulation in cancer cells, promoting apoptosis.

Antibacterial Activity

Research indicates that compounds within the quinolone class exhibit significant antibacterial properties. The presence of the benzenesulfonyl group in this compound may enhance its interaction with bacterial cell membranes and intracellular targets.

Case Study:

In a comparative study against Methicillin-resistant Staphylococcus aureus (MRSA), derivatives of quinolone compounds showed inhibition zones significantly larger than traditional antibiotics like cefixime and azithromycin . This suggests that modifications similar to those in this compound could lead to potent antibacterial agents.

Antiviral Activity

Quinolones have also been explored for their antiviral potential. The compound's structural characteristics may facilitate binding to viral proteins or enzymes essential for viral replication.

Research Findings:

Studies have indicated that certain quinolone derivatives can inhibit viral replication by interfering with the viral life cycle at various stages . Further investigations into this compound could elucidate specific antiviral mechanisms.

Anticancer Activity

The anticancer properties of this compound are particularly noteworthy. Its ability to induce apoptosis in cancer cells has been linked to its effects on cell cycle regulation and DNA repair mechanisms.

Mechanism Insights:

In vitro studies have shown that quinolone derivatives can induce cell cycle arrest at the G2/M phase and promote apoptosis through intrinsic pathways . The effectiveness of this compound in various cancer models remains an area of active research.

Q & A

Q. What are the key synthetic pathways for 3-(Benzenesulfonyl)-6-chloro-1-propyl-1,4-dihydroquinolin-4-one, and how can reaction conditions be optimized?

Answer: The synthesis typically involves multi-step organic reactions, including:

- Sulfonylation: Introduction of the benzenesulfonyl group via sulfonyl chlorides under anhydrous conditions.

- Quinoline core formation: Cyclization of substituted aniline derivatives with propyl groups, often using acid or base catalysis.

- Halogenation: Chlorination at the 6-position using reagents like POCl₃ or NCS (N-chlorosuccinimide) .

Optimization strategies:

- Temperature control: Reactions involving fluorinated intermediates (e.g., chlorinated precursors) require temperatures between 60–80°C to avoid decomposition.

- Catalysts: Lewis acids (e.g., AlCl₃) enhance sulfonylation efficiency.

- Solvent selection: Polar aprotic solvents (e.g., DMF, DCM) improve solubility of aromatic intermediates .

Q. Table 1: Key Reaction Parameters

| Step | Reagents/Conditions | Yield Optimization Tips |

|---|---|---|

| Sulfonylation | Benzenesulfonyl chloride, DCM | Use excess sulfonyl chloride (1.5 eq) |

| Cyclization | Propyl bromide, K₂CO₃, DMF | Maintain pH > 9 for nucleophilic attack |

| Purification | Column chromatography (SiO₂) | Hexane:EtOAc (3:1) as eluent |

Q. How is the structural integrity of this compound validated post-synthesis?

Answer: Routine analytical methods include:

- NMR spectroscopy:

- High-resolution mass spectrometry (HRMS): Accurately determines molecular weight (e.g., [M+H]⁺ expected for C₁₉H₁₇ClNO₃S: 394.0512).

- X-ray crystallography: Resolves stereoelectronic effects of the dihydroquinolinone core .

Advanced Research Questions

Q. What methodologies are recommended for assessing the compound’s biological activity in in vitro systems?

Answer:

- Enzyme inhibition assays: Test interactions with kinases or cytochrome P450 isoforms using fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin).

- Cellular uptake studies: Use LC-MS/MS to quantify intracellular concentrations in HEK293 or HepG2 cells .

- Structure-activity relationship (SAR): Modify the sulfonyl or propyl groups to evaluate potency changes. For example, replacing benzenesulfonyl with 4-fluorobenzenesulfonyl may alter binding affinity .

Critical consideration:

- Include negative controls (e.g., unmodified quinolinone) to distinguish target-specific effects.

Q. How can environmental fate studies be designed to evaluate this compound’s persistence and ecotoxicity?

Answer: Adopt a tiered approach:

Abiotic degradation:

- Hydrolysis: Incubate at pH 4, 7, and 9 (25–50°C) to assess stability.

- Photolysis: Expose to UV light (λ = 254 nm) and monitor degradation via HPLC .

Biotic degradation:

- Use soil microcosms or activated sludge to measure microbial breakdown (e.g., OECD 301B test).

Ecotoxicology:

Q. Table 2: Key Environmental Parameters

| Parameter | Method | Regulatory Guideline |

|---|---|---|

| Hydrolysis half-life | OECD 111 (Hydrolysis) | t₁/₂ > 60 days = persistent |

| Log Kow | Shake-flask method | Log Kow > 3 suggests bioaccumulation |

Q. How should researchers address contradictions in reported synthetic yields or analytical data?

Answer: Common sources of variability include:

- Impurity profiles: Trace solvents (e.g., DMF) or unreacted sulfonyl chloride can skew NMR/HRMS results. Use preparative HPLC for rigorous purification .

- Steric effects: Bulky substituents (e.g., propyl group) may hinder cyclization. Optimize reaction time (12–24 hrs) and use microwave-assisted synthesis to accelerate kinetics .

- Crystallization artifacts: Polymorphs of the dihydroquinolinone core can alter melting points. Confirm crystal structure via PXRD .

Recommendation:

- Replicate experiments across independent labs using standardized protocols (e.g., USP <467> for residual solvents).

Q. What advanced computational tools can predict the compound’s reactivity or pharmacokinetics?

Answer:

- Density functional theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular docking (AutoDock Vina): Screen against protein targets (e.g., COX-2) using the PubChem 3D conformer (CID: 86684486) .

- ADMET prediction (SwissADME): Estimate bioavailability (%F = 45–60) and blood-brain barrier penetration (log BB < -1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.